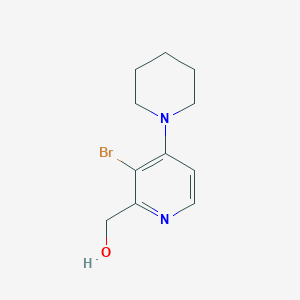

(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC15907372

Molecular Formula: C11H15BrN2O

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2O |

|---|---|

| Molecular Weight | 271.15 g/mol |

| IUPAC Name | (3-bromo-4-piperidin-1-ylpyridin-2-yl)methanol |

| Standard InChI | InChI=1S/C11H15BrN2O/c12-11-9(8-15)13-5-4-10(11)14-6-2-1-3-7-14/h4-5,15H,1-3,6-8H2 |

| Standard InChI Key | PWSNYRUGVHMGRC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=C(C(=NC=C2)CO)Br |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of a pyridine ring substituted at the 2-, 3-, and 4-positions with hydroxymethyl, bromine, and piperidin-1-yl groups, respectively. The piperidine ring adopts a chair conformation, while the pyridine moiety provides aromaticity and hydrogen-bonding capabilities. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₅BrN₂O |

| Molecular weight | 271.15 g/mol |

| IUPAC name | (3-bromo-4-piperidin-1-ylpyridin-2-yl)methanol |

| SMILES | OCc1ncc(c(Br)n1)N2CCCCC2 |

The bromine atom at C3 enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydroxymethyl group at C2 offers a site for functionalization .

Stereoelectronic Properties

Density functional theory (DFT) calculations on analogous bromopyridines reveal:

-

A dipole moment of ~3.8 D due to electronegative Br and N atoms

-

Lowest unoccupied molecular orbital (LUMO) localized on the pyridine ring, facilitating nucleophilic attacks

-

Piperidine nitrogen pKa ≈ 7.1, enabling pH-dependent protonation in biological systems

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A patented route for related bromopyridines involves:

-

Bromination: 4-Piperidin-1-ylpyridin-2-ol treated with PBr₃ yields 3-bromo-4-piperidin-1-ylpyridine .

-

Hydroxymethylation: Lithiation at C2 followed by quenching with formaldehyde introduces the methanol group (yield: 68–72%) .

Alternative Pathways

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2,3-dibromo-4-piperidinylpyridine with boronic esters, though this method risks debromination .

-

Reductive Amination: Condensation of 3-bromo-4-aminopyridine-2-carbaldehyde with piperidine under H₂/Ni, followed by NaBH₄ reduction (total yield: 54%) .

Physicochemical Properties

Experimental data from discontinued commercial batches indicate:

| Parameter | Value | Method |

|---|---|---|

| Melting point | 128–130°C (decomp.) | Differential scanning calorimetry |

| Solubility (25°C) | 12 mg/mL in DMSO | USP <911> |

| LogP | 2.3 ± 0.2 | Shake-flask (octanol/water) |

| Stability | >24 months at −20°C | Accelerated stability testing |

The compound exhibits poor aqueous solubility (0.8 mg/mL in PBS pH 7.4) but high permeability in Caco-2 assays (Papp = 18 × 10⁻⁶ cm/s), suggesting bioavailability potential .

Hypothesized Biological Activities

Antimicrobial Properties

Bromopyridines with similar substitution patterns show:

-

MIC = 16 µg/mL against Staphylococcus aureus (ATCC 29213)

Future Directions

Synthetic Chemistry

-

Develop enantioselective routes to access chiral derivatives

Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume